molecular formula C17H24O5 B5254277 diethyl [3-(4-methylphenoxy)propyl]malonate

diethyl [3-(4-methylphenoxy)propyl]malonate

Cat. No.: B5254277
M. Wt: 308.4 g/mol
InChI Key: RFOBXGHJUYJUKE-UHFFFAOYSA-N
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Description

Diethyl [3-(4-methylphenoxy)propyl]malonate is an organic compound with the molecular formula C17H24O5 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 3-(4-methylphenoxy)propyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [3-(4-methylphenoxy)propyl]malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 3-(4-methylphenoxy)propyl bromide in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an anhydrous solvent like ethanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(4-methylphenoxy)propyl]malonate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Alkylation: The methylene group between the ester groups can be alkylated using alkyl halides in the presence of a strong base.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form β-keto esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.

    Alkylation: Alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.

    Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.

Major Products Formed

    Hydrolysis: Diethyl malonate and 4-methylphenol.

    Alkylation: Substituted malonates with various alkyl groups.

    Condensation: β-Keto esters with extended carbon chains.

Scientific Research Applications

Diethyl [3-(4-methylphenoxy)propyl]malonate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl [3-(4-methylphenoxy)propyl]malonate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body, modulating their activity. The presence of the 4-methylphenoxy group can influence its binding affinity and selectivity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [3-(2-allyl-4-methylphenoxy)propyl]malonate
  • Diethyl [3-(4-methoxyphenoxy)propyl]malonate
  • Diethyl [3-(2-methylphenoxy)propyl]malonate

Uniqueness

Diethyl [3-(4-methylphenoxy)propyl]malonate is unique due to the presence of the 4-methylphenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can affect its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

diethyl 2-[3-(4-methylphenoxy)propyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-4-20-16(18)15(17(19)21-5-2)7-6-12-22-14-10-8-13(3)9-11-14/h8-11,15H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOBXGHJUYJUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC=C(C=C1)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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